C8 Dihydroceramide

Übersicht

Beschreibung

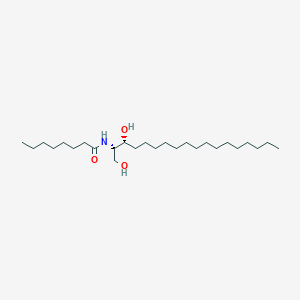

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide is a ceramide, a type of lipid molecule that plays a crucial role in cellular signaling and structure. Ceramides are found in high concentrations within the cell membrane of eukaryotic cells and are involved in various cellular processes, including apoptosis (programmed cell death), cell differentiation, and proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide typically involves the reaction of sphinganine with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient purification processes.

Analyse Chemischer Reaktionen

Dihydroceramide Desaturase Activity

Dihydroceramide desaturase (DES) or Degs1, is a key enzyme in the de novo pathway of ceramide generation . It catalyzes the conversion of dihydroceramide to ceramide . The activity of dihydroceramide desaturase can be measured using cell-permeable dihydroceramidoids (dhCCPS analogs) .

In-situ Dihydroceramide Desaturase Assay

- C12-dhCCPS can be used as a substrate for dihydroceramide desaturase .

- Conversion of C12-dhCCPS to C12-CCPS can be monitored using LC/MS .

Biological Activity and Significance

Dihydroceramides (DhCers) have various biological functions, including roles in cellular stress responses, autophagy, cell growth, and immune responses . They have been characterized as antiproliferative and immunoregulatory molecules . C8 dihydroceramide is biologically inactive in vitro and in vivo and can be used as a negative control in studies of C8 ceramide activity .

Modulation by Oxidative Stress

Oxidative stress can lead to the inhibition of dihydroceramide desaturase, resulting in elevated levels of dihydroceramide in vivo . Hydrogen peroxide can induce the indirect inactivation of dihydroceramide desaturase .

Effect of Hydrogen Peroxide and C8CPPC on Desaturase Activity

| Control | (200μM, 1h) | |

|---|---|---|

| Control | 100 ± 5.15 | |

| 59.44 ± 5.47 |

Values are shown as pmol/min/g and are mean ± S.D. .

| Control | C8CPPC (2.5 μM, 4h) | |

|---|---|---|

| Control | 100 ± 9.06 | |

| C8CPPC | 11.37 ± 1.44 |

Values are shown as pmol/min/g and are mean ± S.D. .

Dihydroceramides and Cell Death/Survival

Dihydroceramides can mediate effects on cell death or survival . Dihydroceramide accumulation can mediate cytotoxic autophagy of cancer cells .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Mechanism of Action:

C8 dihydroceramide has been shown to induce apoptosis in cancer cells, particularly in non-small-cell lung cancer (NSCLC) models. A study demonstrated that C8-ceramide treatment resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in H1299 lung cancer cells. The compound modulates the expression of superoxide dismutases (SOD1 and SOD2), influencing cell survival pathways and promoting anti-proliferative effects .

Case Study:

In a specific experiment, H1299 cells treated with this compound exhibited a dose-dependent decrease in proliferation rates, with an IC50 value of 22.9 µM. Flow cytometry analysis indicated that higher concentrations caused significant accumulation of cells in the G1 phase and increased apoptotic markers such as cleaved caspase-3 .

Metabolic Disorders

Role in Cardiometabolic Health:

Recent research has identified a link between dihydroceramides, including this compound, and the risk of developing type 2 diabetes (T2D) and cardiovascular diseases (CVD). A profiling study indicated that certain dihydroceramides are associated with increased risks for these conditions. Specifically, this compound was implicated in metabolic alterations that precede disease onset, suggesting its potential as a biomarker for assessing cardiometabolic risk .

Data Table: Dihydroceramide Associations with T2D and CVD Risk

| Dihydroceramide | Hazard Ratio (HR) for T2D | Hazard Ratio (HR) for CVD |

|---|---|---|

| dhCer20:0 | 1.32 (1.08, 1.63) | – |

| dhCer22:2 | 1.32 (1.07, 1.62) | 1.55 (1.23, 1.94) |

This table summarizes significant findings from the EPIC-Potsdam cohort study regarding the association of specific dihydroceramides with T2D and CVD risk .

Immunological Functions

Immunomodulatory Effects:

this compound has been shown to enhance immune responses by stimulating dendritic cells during viral infections. This property suggests its potential use in developing immunotherapies or vaccines . Additionally, it has been observed to mimic the effects of gamma-tocopherol on endoplasmic reticulum (ER) stress induction and downregulation of pro-inflammatory pathways involving NF-κB .

Biophysical Properties

Membrane Dynamics:

Research indicates that dihydroceramides like C8 can influence membrane stability and dynamics due to their structural properties. They facilitate the formation of rigid domains within biological membranes, potentially altering cellular signaling pathways and membrane interactions . This characteristic could be leveraged in drug delivery systems where membrane integrity is crucial.

Wirkmechanismus

The mechanism of action of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide involves its interaction with specific molecular targets and pathways within the cell. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramidases and sphingomyelinases. This modulation affects the levels of other bioactive sphingolipids, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentacosanamide

- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamide

- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]formamide

Uniqueness

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide is unique due to its specific fatty acid chain length and hydroxyl group configuration, which influence its physical properties and biological activity. Compared to other ceramides, it has distinct effects on cellular signaling pathways and membrane structure, making it a valuable compound for research and industrial applications .

Biologische Aktivität

C8 Dihydroceramide (C8-dhCer) is a sphingolipid that has garnered attention in the field of cell biology due to its role as a substrate for dihydroceramide desaturase (DES), an enzyme that converts dihydroceramides into ceramides. This article provides a detailed overview of the biological activity of this compound, including its metabolic pathways, implications in disease, and experimental findings from recent studies.

Overview of Dihydroceramides

Dihydroceramides are precursors to ceramides, which are crucial components of cell membranes and play significant roles in cellular signaling, apoptosis, and cell differentiation. While ceramides are often recognized for their bioactive properties, dihydroceramides like C8-dhCer have traditionally been considered biologically inactive. However, recent research suggests that they may have indirect effects on cellular processes through their metabolic conversion to ceramides.

Metabolism and Enzymatic Activity

This compound serves as a substrate for dihydroceramide desaturase (DES), which catalyzes the introduction of a double bond into the sphingolipid backbone. The enzymatic conversion of C8-dhCer to ceramide involves several key parameters:

- Kinetic Parameters :

- for C8-dhCer: 1.92 ± 0.36 μM

- : 3.16 ± 0.24 nmol/min/g protein

These values indicate the efficiency of DES in metabolizing C8-dhCer, highlighting its potential role in regulating ceramide levels in cells .

Role in Disease

Emerging evidence links dihydroceramides to metabolic disorders such as Type 2 Diabetes (T2D) and cardiovascular diseases (CVD). A study utilizing genome-wide association analyses found that certain dihydroceramides were associated with increased risks for these conditions. Specifically:

- Dihydroceramide Associations :

- Higher T2D Risk : dhCer20:0 and dhCer22:2

- Higher CVD Risk : dhCer22:2

These findings suggest that dihydroceramides may mediate the effects of dietary habits on disease risk, indicating a complex interplay between lipid metabolism and health outcomes .

In Vitro Studies

- Desaturase Activity Assays :

- Cell Viability and Function :

Case Studies

Several case studies have illustrated the implications of dihydroceramide metabolism in cancer biology and metabolic disorders:

- Case Study 1 : In human neuroblastoma cells treated with fenretinide, an inhibitor of DES, researchers observed altered desaturation rates of dihydroceramides, leading to decreased ceramide levels and subsequent effects on cell cycle progression .

- Case Study 2 : A cohort study linked plasma levels of specific dihydroceramides to T2D risk factors, demonstrating how dietary intake influences lipid profiles and disease outcomes .

Eigenschaften

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOFBZUQIUVJFS-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425011 | |

| Record name | C8 DIHYDROCERAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145774-33-0 | |

| Record name | C8 DIHYDROCERAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Octanoylsphinganine interact with dihydroceramide desaturase, and what are the downstream effects of this interaction?

A1: N-Octanoylsphinganine serves as a substrate for dihydroceramide desaturase (Des2), a key enzyme responsible for converting dihydroceramides to ceramides []. This enzymatic step is crucial in the de novo synthesis of ceramides, bioactive sphingolipids involved in various cellular processes like apoptosis, inflammation, and cell signaling. Inhibiting Des2 with compounds like GT11 analogs can disrupt ceramide levels and influence these cellular functions [].

Q2: What is the role of N-Octanoylsphinganine in understanding the mechanism of dihydroceramide:sphinganine C-4-hydroxylation?

A2: Research has shown that N-Octanoylsphinganine is a suitable substrate for studying the C-4-hydroxylation activity of Des2 []. By utilizing purified Des2 and N-Octanoylsphinganine in an in vitro assay, scientists were able to determine the enzyme's kinetic parameters (Km and Vmax) and demonstrate the requirement for cytochrome b5 in the hydroxylation process []. This highlights the compound's utility in dissecting the molecular mechanisms of ceramide synthesis.

Q3: Has N-Octanoylsphinganine been investigated as a potential biomarker for any health conditions?

A5: Although not N-Octanoylsphinganine itself, a related compound, Cer 40:0; O2, has been identified as a potential serum biomarker for premature rupture of fetal membranes (PROM) in the first trimester of pregnancy []. This points towards the potential of analyzing specific sphingolipid profiles, which may include N-Octanoylsphinganine and its metabolites, as a strategy for understanding and diagnosing pregnancy-related complications.

Q4: Can dietary components like γ-tocotrienol influence cellular processes by modulating sphingolipids, including dihydroceramides like N-Octanoylsphinganine?

A6: Yes, research suggests that γ-tocotrienol (γTE), a natural form of vitamin E, can influence the cellular inflammatory response by modulating sphingolipid metabolism, including increasing intracellular dihydroceramides [, ]. γTE was shown to upregulate A20, an inhibitor of NF-κB, a key regulator of inflammation. The study suggests that this upregulation is linked to γTE's ability to enhance dihydroceramide levels, potentially impacting cellular processes regulated by this class of sphingolipids [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.